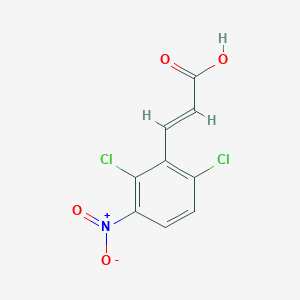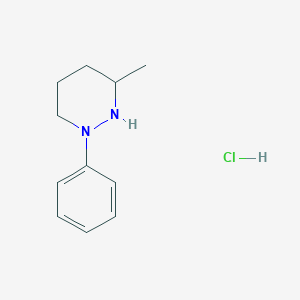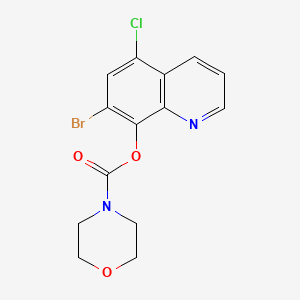
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid, also known as DCNP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell division, apoptosis, and DNA damage response.
作用机制
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit. The binding of this compound to PP2A causes a conformational change in the enzyme, leading to the inhibition of its phosphatase activity. This inhibition results in the accumulation of phosphorylated proteins and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PP2A by this compound has been linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in cell proliferation, differentiation, and survival. This compound has also been shown to induce apoptosis in various cancer cell lines by activating the p38 MAPK pathway. In addition, this compound has been shown to inhibit the replication of human papillomavirus (HPV) by disrupting the interaction between the viral E2 protein and PP2A.
实验室实验的优点和局限性
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid is a potent and selective inhibitor of PP2A, making it a valuable tool for studying the role of this enzyme in cellular processes. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for research on (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid. One area of research is the development of more potent and selective inhibitors of PP2A. Another area of research is the identification of new cellular targets of this compound. Finally, the development of new formulations of this compound with improved solubility and reduced toxicity could make this compound a more valuable tool for scientific research.
Conclusion
In conclusion, this compound is a potent inhibitor of PP2A that has been widely used as a research tool to study the role of this enzyme in cellular processes. This compound inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit, leading to the accumulation of phosphorylated proteins and disruption of cellular signaling pathways. This compound has a wide range of biochemical and physiological effects, including the activation of MAPK signaling pathways, induction of apoptosis, and inhibition of HPV replication. While this compound has some limitations for lab experiments, it remains a valuable tool for scientific research.
合成方法
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid can be synthesized by reacting 2,6-dichloro-3-nitrophenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a melting point of 157-160°C.
科学研究应用
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has been widely used as a research tool to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that regulates the activity of many signaling pathways by dephosphorylating key proteins. This compound inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit, leading to the accumulation of phosphorylated proteins and disruption of cellular signaling pathways.
属性
IUPAC Name |
(E)-3-(2,6-dichloro-3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO4/c10-6-2-3-7(12(15)16)9(11)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULILHHABHSQIS-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)



![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)